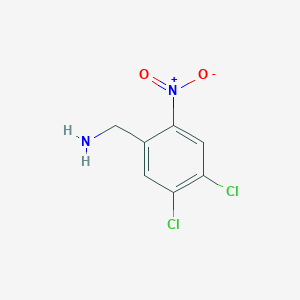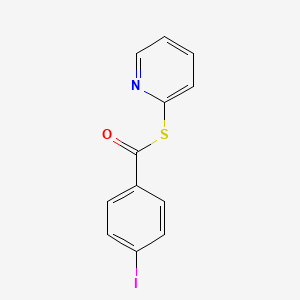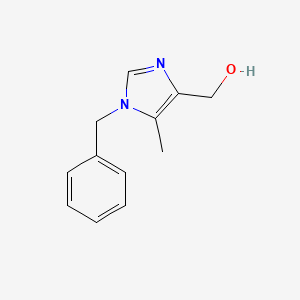
(1-benzyl-5-methylimidazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-benzyl-5-methylimidazol-4-yl)methanol is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties. This compound, in particular, features a benzyl group at the first position, a hydroxymethyl group at the fourth position, and a methyl group at the fifth position of the imidazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-benzyl-5-methylimidazol-4-yl)methanol typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles.
Industrial Production Methods: Industrial production of this compound may involve the use of high-throughput synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity while minimizing the production time and cost.
Análisis De Reacciones Químicas
Types of Reactions: (1-benzyl-5-methylimidazol-4-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like tert-butylhydroperoxide (TBHP) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are employed.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used.
Major Products:
Oxidation: Benzyl-4-formyl-5-methylimidazole.
Reduction: 1-Benzyl-4-hydroxymethyl-5-dihydroimidazole.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1-benzyl-5-methylimidazol-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its imidazole ring, which can mimic histidine residues in proteins.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of (1-benzyl-5-methylimidazol-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the benzyl and hydroxymethyl groups can enhance the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
- 4-Hydroxymethyl-5-methylimidazole
- 1-Benzyl-5-methylimidazole
- 1-Benzyl-4-formyl-5-methylimidazole
Comparison: (1-benzyl-5-methylimidazol-4-yl)methanol is unique due to the presence of both benzyl and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. Compared to 4-Hydroxymethyl-5-methylimidazole, the benzyl group enhances lipophilicity and membrane permeability. In contrast to 1-Benzyl-5-methylimidazole, the hydroxymethyl group provides additional sites for chemical modification and interaction with biological targets.
Propiedades
Fórmula molecular |
C12H14N2O |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
(1-benzyl-5-methylimidazol-4-yl)methanol |
InChI |
InChI=1S/C12H14N2O/c1-10-12(8-15)13-9-14(10)7-11-5-3-2-4-6-11/h2-6,9,15H,7-8H2,1H3 |
Clave InChI |
XABUPFKPBDRPAZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CN1CC2=CC=CC=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


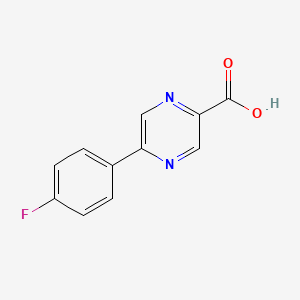
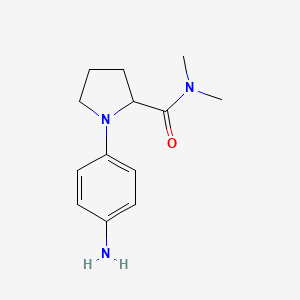
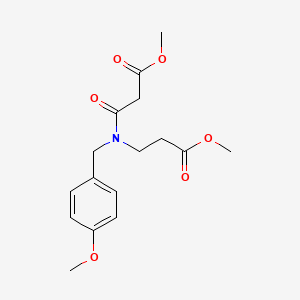
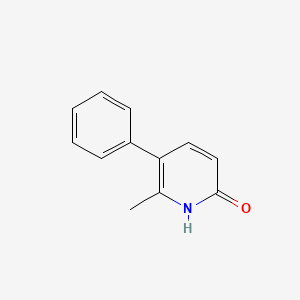
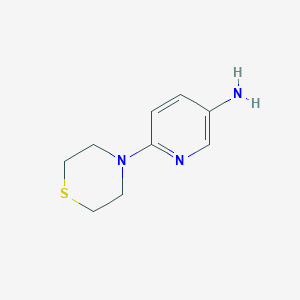
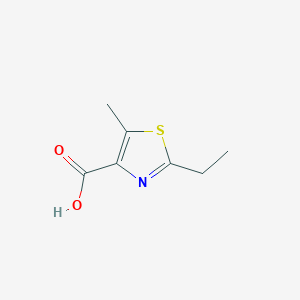
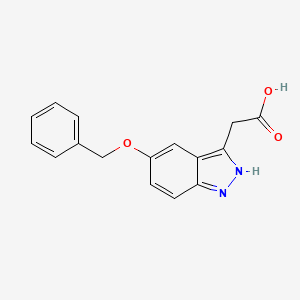
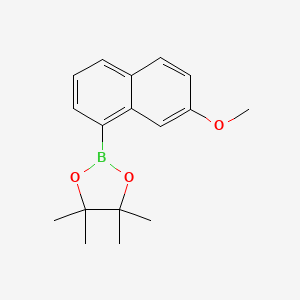
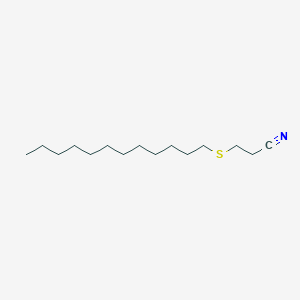
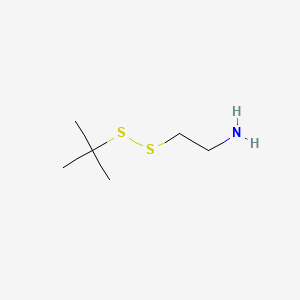
![1'-Benzyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]](/img/structure/B8714894.png)
